molecular formula C16H19NO5S B15470848 Morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- CAS No. 52415-49-3

Morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)-

Cat. No.: B15470848
CAS No.: 52415-49-3
M. Wt: 337.4 g/mol
InChI Key: KXUWEOSKBPDHJR-UHFFFAOYSA-N
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Description

The compound Morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- features a morpholine ring linked via a sulfonyl group to a substituted coumarin (2H-1-benzopyran-2-one) scaffold. The coumarin core is modified with methyl groups at positions 4, 5, and 7, and an oxo group at position 2.

Properties

CAS No.

52415-49-3

Molecular Formula

C16H19NO5S

Molecular Weight

337.4 g/mol

IUPAC Name

4,5,7-trimethyl-8-morpholin-4-ylsulfonylchromen-2-one

InChI

InChI=1S/C16H19NO5S/c1-10-8-12(3)16(15-14(10)11(2)9-13(18)22-15)23(19,20)17-4-6-21-7-5-17/h8-9H,4-7H2,1-3H3

InChI Key

KXUWEOSKBPDHJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=CC(=O)O2)C)S(=O)(=O)N3CCOCC3)C

Origin of Product

United States

Biological Activity

Morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- is a complex organic compound that combines the morpholine structure with a benzopyran moiety. This unique combination contributes to its potential biological activities, which are of significant interest in medicinal chemistry. The benzopyran component is known for its presence in various natural products and pharmaceuticals, suggesting a range of possible therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

C16H19NO5S\text{C}_{16}\text{H}_{19}\text{N}\text{O}_{5}\text{S}

The morpholine ring provides unique chemical properties due to its nitrogen and oxygen heteroatoms, allowing for diverse interactions with biological targets. The sulfonyl group enhances solubility and stability, which are critical for biological activity.

Biological Activities

Research indicates that morpholine derivatives exhibit various pharmacological effects. The specific activities of morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- include:

  • Neuroprotective Effects : Morpholine derivatives have shown promise in modulating receptors involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that these compounds can inhibit enzymes linked to the pathology of these diseases, including BACE-1 (beta-secretase 1) .
  • Antitumor Activity : The compound's interactions with cellular pathways involved in tumor growth have been explored. In vitro studies indicate that morpholine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways .
  • Anti-inflammatory Properties : Some morpholine derivatives exhibit anti-inflammatory effects by modulating immune response pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The mechanisms through which morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- exerts its biological effects are multifaceted:

  • Receptor Modulation : The compound interacts with various receptors in the central nervous system (CNS), affecting neurotransmitter release and receptor activation .
  • Enzyme Inhibition : It has been identified as an inhibitor of key enzymes involved in disease processes, including those related to amyloid plaque formation in Alzheimer's disease .

Case Studies

Several studies have investigated the biological activity of morpholine derivatives:

StudyFocusFindings
Study 1Neurodegenerative DiseasesIdentified as BACE-1 inhibitors with potential for treating Alzheimer’s disease .
Study 2Cancer Cell ProliferationDemonstrated inhibition of tumor growth in vitro .
Study 3Inflammatory ResponseFound to modulate cytokine production in immune cells .

Synthesis and Derivative Development

Morpholine derivatives can be synthesized through various methods that enhance their biological activity. The synthesis often involves modifying the morpholine ring or the benzopyran moiety to optimize interactions with biological targets.

Comparison with Similar Compounds

Structural Analogues in Benzimidazole Derivatives

Compounds such as 1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]-5-methoxy-1H-benzimidazole (3o) and related derivatives (e.g., 3p, 3q, 3r) share key structural motifs with the target compound:

  • Core structure : Benzimidazole instead of coumarin.
  • Substituents : A sulfonyl-linked morpholine group and methoxy/methyl groups on aromatic rings.
  • Synthesis : These compounds are synthesized via coupling reactions between sulfonated intermediates and morpholine derivatives, followed by purification via column chromatography .

Key Differences :

  • Methoxy groups in these derivatives (e.g., 3o, 3p) may increase solubility, whereas the target compound’s coumarin methyl groups could enhance lipophilicity .

Morpholine-Containing Triazole Derivatives

Morpholine-functionalized triazoles, such as 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones (2), highlight the role of morpholine in modulating bioactivity:

  • Core structure : 1,2,4-Triazole with a morpholine-methyl substituent.
  • Biological Activity : Demonstrated antioxidant properties in assays for reducing power, free radical scavenging, and metal chelation .
  • Synthesis : Formaldehyde-mediated condensation of morpholine with triazole precursors .

Comparison with Target Compound :

  • The target compound’s coumarin system may confer fluorescence or photochemical activity absent in triazoles .

Sulfonamide-Linked Morpholine Compounds

Several sulfonamide-based morpholine derivatives, such as 1-[(4-dimethylaminomethyl)benzenesulfonyl]-1H-benzimidazoles (3q, 3r), emphasize the versatility of sulfonyl linkages:

  • Structural Features : Aryl sulfonamide bridges connecting morpholine to heterocyclic cores.
  • Physicochemical Properties : NMR data (e.g., δ 2.22–3.03 ppm for methyl/methoxy groups) indicate distinct electronic environments influenced by substituent placement .

Contrast with Target Compound :

  • The coumarin system in the target compound may exhibit unique π-π stacking interactions due to its planar aromatic structure, unlike the non-planar benzimidazole derivatives .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity Reference
Target Compound Coumarin 4,5,7-Trimethyl, sulfonyl-morpholine Not reported Not reported
1-[4-(Morpholin-4-yl)propoxy]benzimidazole Benzimidazole Sulfonyl-morpholine, methoxy/methyl Coupling reactions Not reported
Morpholine-triazole derivatives 1,2,4-Triazole Morpholine-methyl, dimethylamino-benzyl Condensation with formaldehyde Antioxidant activity

Research Implications and Gaps

  • Synthesis : The target compound’s synthesis likely parallels methods for benzimidazole derivatives (e.g., sulfonation followed by morpholine coupling), but experimental validation is needed .
  • Bioactivity: Coumarin derivatives are known for anticoagulant and antimicrobial properties. The methyl and sulfonyl-morpholine groups in the target compound could enhance bioavailability or target specificity compared to simpler coumarins.
  • Characterization : NMR and IR data from analogous compounds (e.g., δ 2.02–8.77 ppm in benzimidazoles) provide a benchmark for future spectral analysis of the target compound .

Q & A

Q. Table 1. Comparative SAR of Benzopyran-Morpholine Derivatives

CompoundStructural FeatureBiological Activity (IC₅₀)
Target CompoundSulfonyl-morpholineUnder investigation
4-MethylumbelliferoneBenzopyran + methylAntioxidant (EC₅₀ = 50 µM)
LY 294002Benzopyranone + morpholinePI3K inhibition (1.4 µM)

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